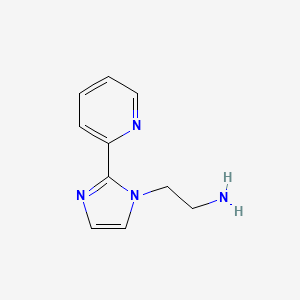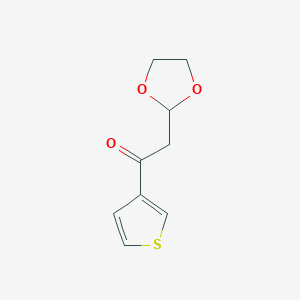
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DTE and has the molecular formula C10H10O2S.
Aplicaciones Científicas De Investigación
Photoinduced Oxidative Annulation
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is utilized in photoinduced direct oxidative annulation processes. The compound is involved in reactions providing access to highly functionalized polyheterocyclic structures. Specifically, these reactions yield 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxy furan/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, and the phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed for these analogues (Zhang et al., 2017).
Synthesis and Properties of Conducting Polymers
The compound is a precursor in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers have been synthesized and characterized to understand their UV–visible absorption bands, electrochemical gaps, and electrical conductivity. The polymers exhibit good thermal stability and are sensitive to variations in temperature, humidity, and ammonia, affecting their electrical conductivity (Pandule et al., 2014).
Synthesis of Bioactive Molecules
The compound is also involved in the synthesis of bioactive molecules like chalcone derivatives which demonstrate significant anti-oxidant and anti-microbial activities. These derivatives are synthesized via Claisen–Schmidt condensation reactions and are noteworthy for their remarkable activities at low concentrations, indicating their potential in medicinal chemistry (Gopi et al., 2016).
Formation of Bisferrocenyl 1,3-dioxolane Complex
An interesting application is the reaction of ferrocenecarboxaldehyde with certain dioxaphospholenes, leading to the diastereoselective formation of bis-ferrocenyl 1,3-dioxolane complexes. These complexes are characterized through various spectroscopic techniques and cyclic voltammetry, indicating potential applications in the field of organometallic chemistry (Ahumada et al., 2013).
Tandem Processes in C-Aryl Ketenes
In chemistry, the compound is involved in heating diazoacetoacetates to produce a family of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which smoothly undergo a [1,5]-H shift/6π-electrocyclic ring-closure sequence. This leads to the formation of 1H-2-benzopyrans and thienopyrans, showcasing the compound's utility in complex chemical synthesis and reactions (Vidal et al., 2014).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBYGJQOGWBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



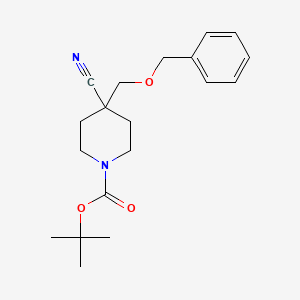
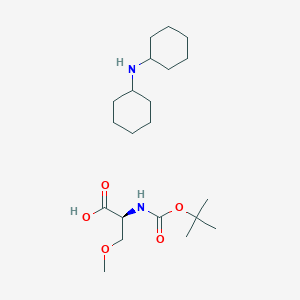


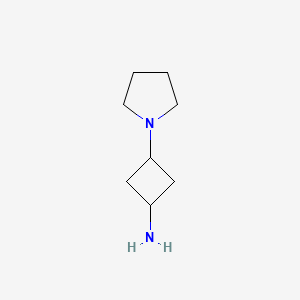
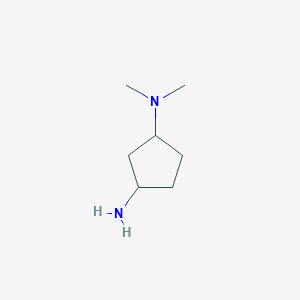
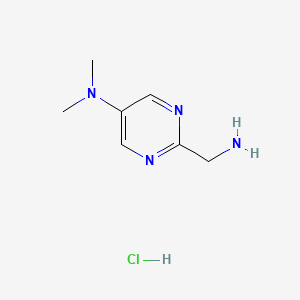
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

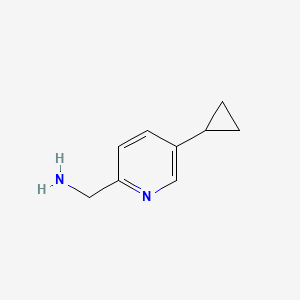

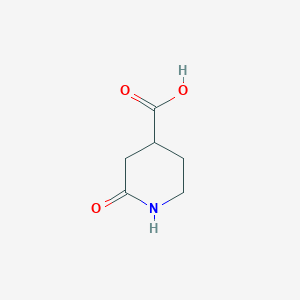
![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
